molecular formula C2H2CaO4 B12329879 Oxalic Acid (calcium)

Oxalic Acid (calcium)

Cat. No.: B12329879
M. Wt: 130.11 g/mol
InChI Key: XJHLJVVLRQXMQI-UHFFFAOYSA-N
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Description

Introduction to Calcium Oxalate: Chemical Identity and Research Significance

Systematic Nomenclature and Molecular Formula

Calcium oxalate is systematically named calcium ethanedioate , reflecting its composition as a calcium salt of oxalic acid (ethanedioic acid). Its molecular formula, $$ \text{CaC}2\text{O}4 $$, denotes a 1:1 ratio of calcium ($$ \text{Ca}^{2+} $$) to oxalate ($$ \text{C}2\text{O}4^{2-} $$) ions. The compound exists in three hydrated forms:

  • Monohydrate ($$ \text{CaC}2\text{O}4 \cdot \text{H}_2\text{O} $$), mineralogically termed whewellite.
  • Dihydrate ($$ \text{CaC}2\text{O}4 \cdot 2\text{H}_2\text{O} $$), known as weddellite.
  • Trihydrate ($$ \text{CaC}2\text{O}4 \cdot 3\text{H}_2\text{O} $$), identified as caoxite.

The anhydrous form ($$ \text{CaC}2\text{O}4 $$) is less common in natural settings but is industrially relevant. Crystallographic studies reveal that calcium oxalate hydrates form coordination polymers, with calcium ions bonded to oxalate ligands and water molecules.

Historical Discovery and Early Characterization Studies

The isolation of calcium oxalate traces back to 1745, when Dutch botanist Herman Boerhaave extracted oxalate salts from wood sorrel. However, its synthesis as a distinct compound was achieved in 1776 by Carl Wilhelm Scheele and Torbern Olof Bergman, who oxidized sugar with nitric acid to produce oxalic acid. By 1784, Scheele confirmed that this synthetic acid matched naturally occurring oxalic acid, cementing calcium oxalate’s chemical identity.

In 1840, Henry James Brooke characterized calcium oxalate monohydrate as “crystallised native oxalate of lime,” later renamed whewellite by William Hallowes Miller in honor of polymath William Whewell. Concurrently, dihydrate formations were linked to Antarctic explorer James Weddell, inspiring the term weddellite. Early X-ray crystallography studies in the 20th century elucidated the structural differences between these hydrates, revealing whewellite’s envelope-shaped crystals and weddellite’s tetragonal configurations.

Role in Geochemical and Biological Systems

Geochemical Significance

Calcium oxalate is a key component of beerstone , a scaly deposit in brewing equipment, and contributes to patina formation on limestone statues through reaction with atmospheric oxalic acid. In sedimentary environments, whewellite and weddellite serve as biomarkers for microbial activity, often forming in hydrothermal veins or plant-rich sediments.

Biological Functions
  • Plant Systems : Calcium oxalate crystals, termed raphides, are synthesized in specialized plant cells for structural support, herbivore deterrence, and calcium homeostasis. Over 200 plant families, including Araceae and Vitaceae, accumulate these crystals, which constitute up to 80% of dry biomass in some species.
  • Human Pathology : Approximately 76% of human kidney stones contain calcium oxalate, primarily as whewellite or weddellite. Recent studies propose that nucleation begins with amorphous calcium oxalate precursors stabilized by citrate, challenging classical crystallization models.
Research Advancements

In situ experiments using cryo-electron microscopy and synchrotron radiation have uncovered non-classical pathways for calcium oxalate formation, where polynuclear complexes aggregate into amorphous intermediates before crystallizing. These insights are reshaping strategies for mitigating pathological calcification.

Properties

Molecular Formula

C2H2CaO4

Molecular Weight

130.11 g/mol

InChI

InChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);

InChI Key

XJHLJVVLRQXMQI-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.[Ca]

Related CAS

563-72-4
25454-23-3

Origin of Product

United States

Scientific Research Applications

Cleaning and Rust Removal

Oxalic acid is widely used as a cleaning agent, particularly for removing rust and mineral stains from various surfaces. Its effectiveness stems from its ability to form a stable, water-soluble complex with ferric iron known as ferrioxalate ion. This reaction allows for the efficient dissolution of rust (iron oxide) into soluble compounds that can be easily rinsed away .

Applications include:

  • Rust removers: Common in household cleaning products.
  • Wood cleaning agents: Used to brighten and restore wood surfaces.
  • Descaling agents: Effective in removing calcium and magnesium deposits from boilers and heat exchangers .

Pharmaceutical and Nutritional Uses

In the pharmaceutical industry, oxalic acid serves as an intermediate in the synthesis of various compounds. Its role in nutrition is also notable; however, it can bind with calcium in the digestive system, potentially leading to reduced calcium absorption when consumed in high quantities .

Soil Treatment and Fertilization

Oxalic acid can be used to improve soil quality by chelating metal ions, thus enhancing nutrient availability for plants. This property is particularly beneficial in acidic soils where metal ions can become toxic to crops .

Pest Control

In beekeeping, oxalic acid is employed as a miticide against Varroa mites, which are detrimental to honeybee populations. This application highlights its potential role in sustainable agriculture by aiding in pest management without resorting to more harmful chemicals .

Wastewater Treatment

Oxalic acid has been investigated for its ability to remove heavy metals from wastewater through precipitation reactions, forming insoluble complexes that can be filtered out . This application is crucial for environmental remediation efforts.

Carbon Capture Research

Recent studies propose using oxalic acid as a chemical intermediate for carbon capture processes, aiming to reduce atmospheric carbon dioxide levels through electrocatalysis methods .

Case Study: Oxalic Acid in Semiconductor Manufacturing

In the semiconductor industry, oxalic acid is utilized during the electrochemical–mechanical planarization of copper layers in device fabrication. This process is critical for ensuring the smoothness and quality of semiconductor surfaces .

Application AreaSpecific UseBenefits
CleaningRust removersEffective rust removal
PharmaceuticalIntermediate for drug synthesisEssential for various pharmaceutical compounds
AgricultureSoil treatmentEnhances nutrient availability
Environmental RemediationHeavy metal removalFacilitates wastewater treatment
Semiconductor ManufacturingPlanarization of copper layersImproves surface quality

Health Implications

While oxalic acid has beneficial applications, it also poses health risks when ingested in large quantities, leading to conditions such as metabolic acidosis and acute renal failure due to calcium oxalate crystal formation in tissues . Healthcare professionals must be aware of these risks when considering its use or exposure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Precipitation Behavior

Calcium oxalate’s insolubility distinguishes it from other calcium salts (Table 1):

Compound Solubility Product (Ksp) Key Reactivity
Calcium oxalate 2.74 × 10⁻¹¹ Forms white precipitates immediately in concentrated solutions
Calcium carbonate 4.5 × 10⁻⁹ Reacts with acids (e.g., HCl) to release CO₂
Calcium sulfate 7.1 × 10⁻⁵ Forms gypsum (CaSO₄·2H₂O); used in construction
Calcium chloride Highly soluble Hygroscopic; used as a desiccant and de-icing agent
  • Seawater Decalcification: Oxalic acid removes 99.9% of calcium from seawater, outperforming ammonium bicarbonate (which reduces calcium by only 2.5%) but co-precipitates >90% of magnesium .

Hygroscopicity and CCN Activity

Calcium oxalate’s low hygroscopicity (κ = 0.05) contrasts sharply with soluble calcium salts like calcium nitrate (κ = 0.5), which exhibit cloud condensation nucleus (CCN) activity comparable to ammonium sulfate. Insoluble calcium carbonate (κ = 0.001) and calcium sulfate (κ = 0.001) behave similarly to unprocessed mineral dust .

Industrial Pretreatment Efficiency

Oxalic acid pretreatment of wood pulp reduces refining energy by 20%, less than fungal biotreatment (31%) but superior to microwave methods (10%). It also minimizes brightness loss in paper production compared to other treatments .

Key Research Findings

  • Morphological Control: The hydrate phase and crystal morphology of calcium oxalate are influenced by pH, temperature, and additives like gallic acid. Monohydrate phases dominate under optimized conditions .
  • Analytical Challenges: UV-Vis spectrophotometry overestimates oxalic acid in plant matrices due to interference from pigments, whereas flame atomic absorption spectroscopy (FAAS) provides accurate quantification .
  • Environmental Impact: Atmospheric processing converts calcium carbonate to calcium sulfate or oxalate, which remain non-hygroscopic and less CCN-active than chloride or nitrate salts .

Biological Activity

Calcium oxalate, formed from the reaction of oxalic acid and calcium ions, is a compound of significant biological interest due to its various roles in both plants and animals. This article explores the biological activity of calcium oxalate, including its formation, physiological implications, and pathological effects, supported by data tables and case studies.

Overview of Calcium Oxalate Formation

Calcium oxalate is a common metabolite in many plants and can be found in various forms, including monohydrate (whewellite) and dihydrate (weddellite). The formation process typically involves the following steps:

  • Calcium Uptake : Calcium enters plant cells via the xylem.
  • Oxalic Acid Production : Nearby cells produce oxalic acid.
  • Crystal Formation : Calcium ions and oxalic acid are transported to vacuoles where they crystallize into calcium oxalate.

This process plays a crucial role in calcium regulation within plants, helping to prevent calcium toxicity by sequestering excess calcium as insoluble crystals .

Biological Functions

Calcium Regulation : Calcium oxalate crystals serve as a reservoir for calcium, which is essential for various physiological processes. In plants, they help maintain cellular calcium levels, especially under stress conditions .

Detoxification Mechanism : In certain fungi, such as Sclerotinia sclerotiorum, oxalic acid acts as a detoxifying agent during infection stages. It can bind to excess calcium ions released during cell wall degradation, preventing toxic concentrations that could harm the organism .

Pathological Effects in Humans

Calcium oxalate has significant implications in human health, particularly concerning kidney function:

  • Kidney Stones : Calcium oxalate is the most common component of kidney stones. High dietary intake of oxalates can lead to increased urinary oxalate levels, precipitating stone formation .
  • Oxalic Acid Poisoning : Acute ingestion of oxalic acid can result in severe health complications, including esophageal injury and acute kidney injury due to the formation of calcium oxalate crystals within renal tubules. Case studies have documented instances where ingestion led to renal failure requiring dialysis .

Case Study 1: Acute Oxalic Acid Poisoning

A notable case involved a woman who ingested 500 ml of a 70% aqueous solution of oxalic acid in a suicide attempt. She presented with severe abdominal pain and was later diagnosed with extensive esophageal mucosa injury and acute kidney injury due to calcium oxalate crystal formation in the kidneys. Treatment included gastric lavage and hemodialysis .

Case Study 2: Chronic Hyperoxaluria

Chronic hyperoxaluria is characterized by elevated urinary oxalate levels leading to recurrent kidney stones. A study observed that patients with this condition exhibited significant renal tubular damage attributed to calcium oxalate crystal deposition, highlighting the need for dietary management to reduce oxalate intake .

Research Findings

Recent studies have further elucidated the relationship between dietary calcium intake and oxalate absorption:

  • Oxalate Absorption : Research indicates that 2% to 20% of ingested oxalate is absorbed in humans, with absorption inversely related to dietary calcium intake. Higher calcium intake significantly reduces oxalate absorption, thereby decreasing the risk of stone formation .
  • Genetic Studies : Genetic modifications in plants like Medicago truncatula have shown that reducing calcium oxalate content can enhance calcium availability for nutritional purposes, suggesting potential avenues for improving dietary quality through genetic engineering .

Data Tables

Study/Case Findings
Oxalic Acid Poisoning (Case Study 1)Severe esophageal injury; acute kidney failure; required hemodialysis due to crystal formation.
Chronic HyperoxaluriaRenal tubular damage due to calcium oxalate deposits; dietary management recommended.
Calcium Intake vs. Oxalate AbsorptionHigher dietary calcium significantly reduces oxalate absorption rates (2%-20%).

Q & A

Basic: What are the standard gravimetric methods for quantifying calcium via calcium oxalate precipitation in antacid tablets?

Answer: Gravimetric determination involves dissolving calcium carbonate (CaCO₃) from antacid tablets in acidic solution (e.g., HCl), followed by precipitation of calcium ions as calcium oxalate (CaC₂O₄) using ammonium oxalate. The precipitate is filtered, washed, and ignited to calcium oxide (CaO) or calcium carbonate for mass measurement. Key reactions include:

  • Dissolution: CaCO₃(s) + 2H⁺ → Ca²⁺ + CO₂↑ + H₂O
  • Precipitation: Ca²⁺ + C₂O₄²⁻ → CaC₂O₄(s)
    Challenges include ensuring complete precipitation at neutral/alkaline pH and avoiding co-precipitation of phosphates .

Basic: How is oxalic acid utilized in redox titrations for calcium estimation?

Answer: Oxalic acid (H₂C₂O₄) serves as a primary standard in acid-base and redox titrations. In EDTA titrations for calcium, oxalate precipitates Ca²⁺, which is then dissolved in H₂SO₄. The liberated oxalic acid is titrated with KMnO₄ under acidic conditions:
5H₂C₂O₄ + 2KMnO₄ + 3H₂SO₄ → 2MnSO₄ + K₂SO₄ + 10CO₂ + 8H₂O
Stoichiometric calculations rely on the 1:1 molar ratio of Ca²⁺ to C₂O₄²⁻ .

Advanced: How do pre-analytical factors influence oxalic acid quantification in plasma and urine?

Answer: Pre-analytical variables include:

  • Delayed processing : Oxalate can precipitate as calcium oxalate if samples are not acidified promptly.
  • Storage conditions : Freeze-thaw cycles may alter oxalate stability.
  • Sample preparation : Calcium oxalate precipitation risks incomplete recovery due to pH-dependent solubility, while solid-phase extraction (SPE) improves specificity but requires optimization for matrix effects. LC-MS/MS methods are preferred for sensitivity, with validation against spiked recovery tests .

Advanced: What mechanisms explain calcium oxalate’s role in plant defense against herbivores?

Answer: Calcium oxalate crystals in plants (e.g., Opuntia ficus-indica) physically deter herbivory by damaging insect mouthparts. Biochemical resistance involves:

  • Elevated oxalate synthesis, reducing nutrient availability (e.g., amino acids).
  • Crystal formation in epidermal tissues, creating a physical barrier.
    Studies link crystal density and epidermis thickness to resistance against pests like Dactylopius coccus .

Basic: How does dietary calcium intake affect oxalate absorption and kidney stone risk in clinical research?

Answer: Increased dietary calcium binds intestinal oxalate, forming insoluble calcium oxalate, thereby reducing systemic absorption. Epidemiological data show inverse correlations between calcium intake and kidney stone incidence. Methodologically, controlled feeding studies measure urinary oxalate excretion via 24-hour urine collection, using colorimetric assays or LC-MS/MS. Confounding factors include concurrent phytate or vitamin C intake .

Advanced: What are the challenges in optimizing calcium oxalate precipitation for analytical chemistry?

Answer: Key challenges include:

  • pH sensitivity : Precipitation is quantitative only at pH >7, but alkaline conditions risk co-precipitating calcium phosphate.
  • Time requirements : 12–24 hours needed for complete precipitation.
  • Losses during washing : Micron-sized precipitates may penetrate filter paper. Mitigation strategies include adding urea to slow crystallization or using chelating agents to suppress interfering ions .

Advanced: How does oxalic acid metabolism in mammals inform toxicity studies?

Answer: Ingested oxalic acid chelates serum Ca²⁺, forming calcium oxalate deposits in renal tubules, leading to nephropathy. Chronic exposure studies in animals require:

  • Dose-response models to differentiate maternal toxicity from direct renal effects.
  • Monitoring urinary Ca²⁺/oxalate ratios and histopathological kidney analysis.
    Ethylene glycol metabolism (to oxalate) is used to model secondary hyperoxaluria, with LC-MS/MS tracking plasma oxalate dynamics post-kidney transplantation .

Basic: What are the stoichiometric considerations in preparing oxalic acid standard solutions?

Answer: Hydrated oxalic acid (H₂C₂O₄·2H₂O) has a molar mass of 126.07 g/mol. For a 0.1 M solution:

  • Dissolve 6.3035 g in 500 mL distilled water.
    Standardization against NaOH (acid-base) or KMnO₄ (redox) ensures accuracy. Basicity (n=2) dictates equivalence points in titrations .

Advanced: How can microwave-assisted deep eutectic solvents (DES) improve oxalic acid extraction from biomass?

Answer: DES (e.g., choline chloride–oxalic acid) under microwave irradiation enhances extraction efficiency by:

  • Disrupting plant cell walls via dielectric heating.
  • Optimizing parameters (time, temperature) via response surface methodology (RSM).
    Validation includes total phenolic content (TPC) assays and FTIR to confirm oxalate integrity .

Advanced: What contradictions exist in studies on oxalate-calcium interactions in mineral bioavailability?

Answer: While in vitro models (e.g., dialysis membranes) show oxalate reduces calcium absorption from spinach, in vivo studies indicate minimal impact unless calcium intake is deficient. Methodological discrepancies arise from:

  • Use of synthetic vs. food matrices.
  • Variability in gut microbiota oxalate-degrading capacity.
    Atomic absorption spectroscopy (AAS) quantifies bioavailable calcium in dual-isotope (⁴⁷Ca/⁴⁸Ca) tracer studies .

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